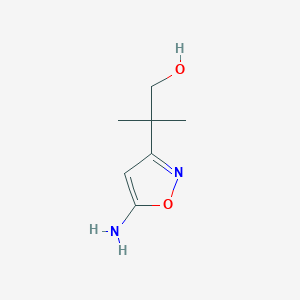

2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol

Description

Properties

IUPAC Name |

2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-7(2,4-10)5-3-6(8)11-9-5/h3,10H,4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJAGQWEIIKATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=NOC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188910-70-4 | |

| Record name | 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol typically involves a multi-step process. One common method is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the 5-substituted amino-isoxazole derivative.

Industrial Production Methods

In industrial settings, the production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be more eco-friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli through disc diffusion methods . The presence of the amino group in the oxazole ring enhances the interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Preliminary studies involving similar oxazole derivatives have reported promising results in inhibiting the growth of various cancer cell lines. For example, compounds derived from oxazole structures have shown significant inhibition rates against non-small-cell lung cancer and breast cancer cell lines . The mechanism of action is believed to involve interference with cellular proliferation pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxazole derivatives demonstrated their antimicrobial activity against common pathogens. The evaluation involved synthesizing various derivatives and testing them against standard strains. The results indicated that certain modifications to the oxazole structure significantly enhanced antimicrobial potency .

Case Study 2: Anticancer Activity Assessment

In another investigation, a group of N-substituted oxazole derivatives was synthesized and screened for anticancer properties. The findings revealed that specific derivatives exhibited high growth inhibition percentages against multiple cancer cell lines, suggesting that structural modifications could lead to improved therapeutic agents .

Safety and Toxicity

While exploring the applications of this compound, it is crucial to assess its safety profile. Preliminary data indicate that derivatives may pose certain risks; thus, thorough toxicological evaluations are necessary before clinical application. The GHS hazard statements associated with similar compounds suggest caution in handling due to potential irritant properties .

Mechanism of Action

The mechanism of action of 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to biological targets, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

Compound A : 4-[(E)-2-(1H-Imidazol-1-yl)diazen-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfon (M10)

- Structure : 5-Methyl-1,2-oxazol-3-yl linked to a sulfonamide-diazenyl-imidazole system.

- Key Differences: Substituent: Methyl (vs. amino in the target compound) reduces hydrogen-bonding capacity. Functional Groups: Sulfonamide and diazenyl groups enhance π-π stacking and electrostatic interactions.

Compound B : [5-(Trifluoromethyl)-1,2-oxazol-3-yl]-containing Bicyclic Methanone (WHO List 87)

- Structure : 5-Trifluoromethyl-1,2-oxazol-3-yl attached to a bicyclic scaffold.

- Key Differences: Substituent: Trifluoromethyl group increases lipophilicity (higher logP) compared to the amino group. Impact: Enhanced membrane permeability but reduced solubility in aqueous media .

Functional Group Variations

Compound C : 2-(5-Amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate

- Structure: Pyrrolidine carboxylate ester linked to the amino-oxazole core.

- Conformational Effects: Pyrrolidine ring restricts molecular flexibility, possibly altering target binding .

Compound D : 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropan-1-ol

- Structure : Benzisothiazole sulfone replaces the oxazole ring.

- Key Differences :

Compound E : (2E)-1-[4-(5-Amino-1,2-oxazol-3-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one

- Structure: Amino-oxazole linked to a piperidine-enone system.

- ADMET Profile: Piperidine may improve blood-brain barrier penetration compared to the target compound’s alcohol group .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Hydrogen Bonding: The amino group in the target compound enhances interactions with polar targets (e.g., enzymes), whereas methyl or trifluoromethyl substituents prioritize lipophilic interactions .

- Synthetic Feasibility : Crystallography tools like SHELXL and SIR97 () are critical for resolving structural details of these analogs, particularly for hydrogen-bonding networks ().

- Drug Development: Compounds with amino-oxazole cores show promise in docking studies (), but their ADMET profiles require optimization. For instance, the alcohol in the target compound may undergo glucuronidation, limiting bioavailability compared to ester or ketone derivatives .

Biological Activity

The compound 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol (CAS Number: 86860-67-5) is a member of the oxazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C7H12N2O2

- Molecular Weight: 156.18 g/mol

- CAS Number: 86860-67-5

- Predicted Boiling Point: 324.3 ± 32.0 °C

These properties indicate that the compound has a relatively low molecular weight and is likely to exhibit moderate solubility in organic solvents.

Antibacterial Properties

Research has demonstrated that 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been reported in studies as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20 - 40 |

| Escherichia coli | 40 - 70 |

These values indicate that while the compound shows promising activity, it is less potent than standard antibiotics such as ceftriaxone, which has MIC values of 4 µM against S. aureus and 0.1 µM against E. coli .

The mechanism by which 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol exerts its antibacterial effects is not fully elucidated; however, it is hypothesized to interfere with bacterial cell wall synthesis or function based on its structural similarities to known antibacterial agents . Further research is needed to clarify the exact pathways involved.

Case Studies

-

Study on Antimicrobial Efficacy:

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various oxazole derivatives, including our compound of interest. The study found that derivatives closely related to 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a potential for developing new therapeutic agents . -

In Vitro Testing:

In vitro tests conducted using disk diffusion methods indicated that compounds similar to 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol exhibited inhibition zones against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, reinforcing its potential as an effective antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step organic reactions, including cyclization to form the oxazole ring and subsequent functionalization. For example, analogous oxazole derivatives are synthesized via [3+2] cycloaddition between nitriles and activated alkynes, followed by amino group protection/deprotection steps . Optimization may include adjusting solvent polarity (e.g., DMF or THF), temperature control (60–80°C for cyclization), and catalysts (e.g., Cu(I) for regioselectivity). Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. Which spectroscopic methods are most effective for characterizing 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol, and what key spectral features should researchers prioritize?

Key techniques include:

- NMR : - and -NMR to confirm the oxazole ring (e.g., characteristic peaks at δ 6.2–6.5 ppm for the oxazole proton) and the propanol backbone (δ 1.3–1.5 ppm for methyl groups) .

- IR : Stretching vibrations for -OH (~3200 cm) and C=N in the oxazole ring (~1650 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (m/z 156.09 for [M+H]) .

Q. What crystallization strategies are recommended for obtaining high-quality single crystals of this compound?

Slow evaporation from polar aprotic solvents (e.g., DMSO or acetonitrile) is effective. Pre-saturation with inert gases (N) minimizes oxidation. For structural analysis, use SHELXTL or SIR97 for phase determination and refinement, focusing on hydrogen bonding patterns (e.g., O-H···N interactions between the oxazole and propanol groups) .

Advanced Research Questions

Q. How can researchers employ SHELX programs to resolve the crystal structure of 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol, and what challenges might arise during refinement?

SHELXL is ideal for small-molecule refinement. Challenges include:

Q. What methodologies are recommended to study the interaction of this compound with biological macromolecules, and how can binding affinities be quantitatively assessed?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on a sensor chip to measure real-time binding kinetics (, ).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- Molecular Docking : Use AutoDock Vina to predict binding modes, focusing on the oxazole ring’s interactions with hydrophobic pockets .

Q. When encountering contradictory bioactivity data across studies, what analytical approaches can researchers use to identify and resolve discrepancies?

- Meta-analysis : Aggregate data from multiple assays (e.g., IC values) and apply statistical tools (ANOVA, Tukey’s HSD test) to identify outliers .

- Reproducibility checks : Standardize assay conditions (pH, temperature) and validate purity via HPLC (>98%).

- Mechanistic studies : Use knock-out models (e.g., CRISPR-edited cell lines) to isolate the compound’s target pathways .

Q. How can hydrogen bonding patterns in the crystal lattice influence the compound’s physicochemical stability?

Graph-set analysis (e.g., Etter’s rules) reveals motifs like chains involving the oxazole N and propanol O-H. These networks enhance thermal stability (TGA analysis shows decomposition >200°C) and solubility via polar interactions. Disruption of these patterns (e.g., via methylation) reduces crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.